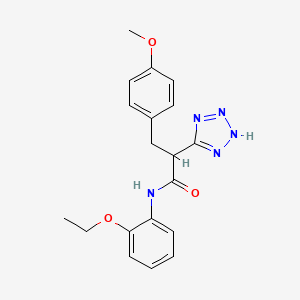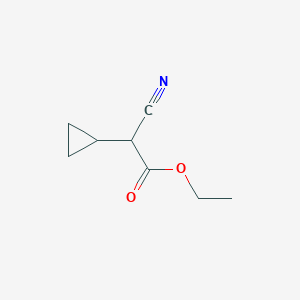![molecular formula C20H13Cl2N3O3S B2981114 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-98-4](/img/structure/B2981114.png)
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Techniques
A Convenient Synthesis of Thiazolo and Triazolo-Pyrimidines : Research by Haiza et al. (2000) introduces a synthesis method for thiazolo[3,2-a]pyrimidines and their derivatives, which are crucial for developing various pharmaceutical compounds. This synthesis process contributes to the broader understanding of manipulating similar compounds for specific scientific research applications, such as creating new drugs or studying chemical properties (Haiza, Assiery, Mostafa, & El-Reedy, 2000).
Antimicrobial and Anti-inflammatory Activities
Synthesis and Anti-inflammatory Activities : Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and evaluated their anti-inflammatory activities. These compounds showed moderate anti-inflammatory activity, indicating potential for therapeutic applications (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Antimicrobial Activity of Thieno[2,3-d]Pyrimidine Derivatives : Kolisnyk et al. (2015) explored the antimicrobial activity of thieno[2,3-d]pyrimidine-6-carboxamides, discovering that these compounds exhibit significant activity against various microorganisms, including Proteus vulgaris and Pseudomonas aeruginosa. This highlights their potential as antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Propiedades
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3S/c21-11-5-6-16(13(9-11)17(26)12-3-1-2-4-15(12)22)24-18(27)14-10-23-20-25(19(14)28)7-8-29-20/h1-6,9-10H,7-8H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGWLNWXIRJOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2981034.png)
![N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981036.png)


![6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2981039.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2981041.png)
![N-(1-cyanocyclohexyl)-2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]propanamide](/img/structure/B2981043.png)

![1-[2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2981045.png)
![4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride](/img/structure/B2981046.png)
![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2981047.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2981049.png)
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2981051.png)
